BenchChemオンラインストアへようこそ!

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

P-selectin inhibition HL60 adhesion assay quinoline SAR

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (CAS 924633-55-6, MF: C₁₁H₆F₃NO₃, MW: 257.16 g/mol) is a heterocyclic aromatic compound belonging to the quinoline salicylic acid class. It serves as the core scaffold for a series of P-selectin inhibitors that have advanced to preclinical and clinical evaluation.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 924633-55-6
Cat. No. B3058887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
CAS924633-55-6
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)O
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(10(17)18)7(16)4-15-9(5)6/h1-4,16H,(H,17,18)
InChIKeyDTMSBEXXPDMQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (CAS 924633-55-6): Procurement-Grade Scaffold Overview for P-Selectin Antagonist Development


3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (CAS 924633-55-6, MF: C₁₁H₆F₃NO₃, MW: 257.16 g/mol) is a heterocyclic aromatic compound belonging to the quinoline salicylic acid class. It serves as the core scaffold for a series of P-selectin inhibitors that have advanced to preclinical and clinical evaluation [1]. It is characterized by a 3-hydroxy group, an 8-trifluoromethyl substituent, and a 4-carboxylic acid moiety. This particular substitution pattern has been identified in structure-activity relationship (SAR) studies as providing an optimal combination of aqueous solubility and target potency, making it a critical starting material for the discovery of second-generation P-selectin antagonists such as PSI-421 [2]. Commercially available from multiple suppliers at purities of 95–98%, it is intended for research use and further manufacturing .

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid: Why Generic Substitution with Closely Related Quinoline Analogs Fails


Generic substitution among quinoline-4-carboxylic acid derivatives is precluded by steep and non-linear structure-activity relationships. The 8-trifluoromethyl group is not a passive substituent; SAR studies from the PSI-421 discovery program demonstrate that 8-CF₃ and 8-isopropyl substituted compounds uniquely achieve the optimum combination of aqueous solubility (pH 6.6) and P-selectin inhibition among all A-ring substitution patterns evaluated [1]. The absence of the 3-hydroxy group (e.g., in 8-(trifluoromethyl)quinoline-4-carboxylic acid, CAS 31009-01-5) eliminates an essential hydrogen-bonding pharmacophore required for P-selectin binding [2]. Conversely, the unsubstituted C-2 position of the target compound is itself a critical design feature: it provides a derivatizable handle, whereas C-2-substituted final compounds (e.g., PSI-421, PSI-697) are locked into their specific pharmacological profiles and cannot be repurposed as synthetic intermediates for new analog libraries [3].

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


P-Selectin Inhibitory Potency: 8-CF₃ Substitution Confers >16-Fold Improvement Over Non-Fluorinated Quinoline Core

The 8-trifluoromethyl substituent is a critical determinant of P-selectin inhibitory activity within the quinoline salicylic acid series. The 2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid analog (lacking the 8-CF₃ group) exhibits an IC₅₀ of 4,000,000 nM (4 mM) in the HL60 cell adhesion assay, effectively inactive [1]. Introduction of the 8-CF₃ group in the analogous 2-(4-chlorophenyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid improves the IC₅₀ to 250,000 nM (250 µM), a 16-fold potency gain [2]. Further optimization at the C-2 position (as in PSI-421) yields a Biacore IC₅₀ of 56 µM, demonstrating that the 8-CF₃-substituted core scaffold provides the essential potency platform for subsequent lead optimization [3].

P-selectin inhibition HL60 adhesion assay quinoline SAR

DHOD Off-Target Selectivity: 8-CF₃ Substitution Widens the Therapeutic Window vs. 7,8-Dimethyl Analog

A key liability of early quinoline salicylic acid P-selectin antagonists was concomitant inhibition of dihydroorotate dehydrogenase (DHOD), an undesired off-target effect. The 2-(4-chlorophenyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid analog shows a DHOD IC₅₀ of 136,000 nM (136 µM) alongside a P-selectin IC₅₀ of 250,000 nM (250 µM), yielding a P-selectin/DHOD selectivity ratio of approximately 0.54 (i.e., non-selective) [1]. However, the SAR established in the J. Med. Chem. 2007 and 2010 papers demonstrates that C-8 substituted quinoline salicylic acids—particularly the 8-CF₃ series—exhibit the best combination of P-selectin potency with low DHOD activity, a profile that was not achievable with alternative A-ring substitution patterns [2]. This SAR knowledge is embedded in the scaffold itself; procurement of the 8-CF₃ core enables exploration of C-2 substituents that can further improve selectivity, as successfully demonstrated with PSI-421.

DHODH inhibition off-target selectivity therapeutic window

Aqueous Solubility Optimization: 8-CF₃ Substitution Provides Optimal Solubility-Potency Balance vs. Other A-Ring Substituents

Poor aqueous solubility was a key limitation of the first-generation P-selectin inhibitor PSI-697, motivating a systematic SAR evaluation of A-ring substituent effects on solubility. In the PSI-421 discovery program, a plot of aqueous solubility at pH 6.6 versus P-selectin inhibition across multiple A-ring substitution patterns demonstrated that 'the 8-trifluoromethyl and -isopropyl substituted compounds had the optimum combination of aqueous solubility and P-selectin inhibition' [1]. This empirical finding establishes that the 8-CF₃ scaffold is not merely a potency feature but also a developability-enabling structural element. Other A-ring substituents (e.g., 6-CF₃, 7,8-dimethyl, 8-chloro) failed to achieve this dual optimization, falling short on either solubility or potency [1].

aqueous solubility pH-dependent solubility developability

C-2 Derivatization Versatility: Unsubstituted Core Enables Modular SAR Exploration That Is Impossible with Final Drug Candidates

A critical differentiation of 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid from its C-2-substituted analogs (PSI-421, PSI-697) is its status as an unsubstituted scaffold. PSI-421 is a fully elaborated clinical candidate with a 2-[1-(4-chlorophenyl)cyclopropyl] substituent that is not amenable to further diversification [1]. In contrast, the target compound's unsubstituted C-2 position serves as a versatile synthetic handle for modular derivatization via the Pfitzinger reaction or direct electrophilic substitution, enabling systematic exploration of C-2 SAR. This positional modularity is essential for generating focused analog libraries to optimize potency, selectivity, and pharmacokinetic properties independently of the core scaffold, a capability not offered by purchasing the final drug candidate [2].

synthetic intermediate SAR exploration lead optimization

Benchmark Comparison: Quinoline Salicylic Acid Class Achieves ~270-Fold Improvement Over Natural Ligand sLex in P-Selectin Binding

The natural tetrasaccharide ligand sialyl Lewisˣ (sLex) binds P-selectin with an IC₅₀ of approximately 15 mM (15,000 µM) in the Biacore assay [1]. High-throughput screening identified the quinoline salicylic acid chemotype (the class to which 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid belongs) as antagonists with potency 'far superior to that of sLex' [2]. The optimized lead from this class, PSI-421 (which incorporates the target compound's 8-CF₃-quinoline-4-carboxylic acid core), achieves a Biacore IC₅₀ of 56 µM, representing an approximately 270-fold improvement in binding affinity over the natural ligand [1]. This potency differential establishes the 8-CF₃-quinoline-4-carboxylic acid scaffold as a privileged chemotype for P-selectin antagonist development compared with carbohydrate-based natural ligand mimetics.

natural ligand benchmark sialyl Lewis x potency improvement

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid: Optimal Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Focused P-Selectin Antagonist Lead Optimization via C-2 Derivatization

This compound is the optimal starting scaffold for generating C-2-substituted analog libraries targeting P-selectin. The unsubstituted C-2 position enables modular derivatization (e.g., Pfitzinger condensation, cross-coupling) to systematically explore potency, selectivity, and pharmacokinetic properties. The 8-CF₃ group provides a pre-validated solubility-potency platform, as demonstrated by the successful development of PSI-421 (Biacore IC₅₀ = 56 µM) from this core [1]. This approach is preferable to purchasing the terminal clinical candidate PSI-421, which precludes further SAR exploration and intellectual property generation.

Selectivity Profiling: DHOD Counter-Screening in Anti-Inflammatory Drug Discovery

The 8-CF₃-substituted quinoline salicylic acid scaffold is the preferred starting point for programs requiring simultaneous optimization of P-selectin potency and DHOD selectivity. SAR studies have established that C-8 substituted analogs achieve the best combination of these two parameters [2]. Researchers can procure this scaffold to prepare C-2 analog libraries and profile each analog in parallel P-selectin and DHOD biochemical assays, using the published selectivity benchmarks (e.g., 2-(4-chlorophenyl)-8-CF₃ analog: DHOD IC₅₀ = 136 µM, P-selectin IC₅₀ = 250 µM) as reference points for iterative optimization.

Preclinical Developability Assessment: Solubility-Limited Lead Compound Rescue

For programs encountering solubility-limited exposure with first-generation P-selectin antagonists (e.g., PSI-697), the 8-CF₃-substituted quinoline core offers a documented solubility advantage. The equilibrium solubility-pH profile data from Huang et al. (2010) demonstrates that 8-CF₃ substitution provides an optimal balance between aqueous solubility at pH 6.6 and target engagement, outperforming alternative A-ring substituents [1]. This scaffold can be procured to systematically explore C-2 modifications that further enhance solubility while maintaining or improving potency, guided by the published solubility-potency correlation plot.

Chemical Biology Tool Compound Development: P-Selectin Mechanism-of-Action Studies

The 8-CF₃-quinoline-4-carboxylic acid scaffold provides a validated chemical biology starting point for developing P-selectin probe molecules. The ~270-fold potency advantage of this chemotype over the natural ligand sLex (IC₅₀ ~15 mM) [1] makes it suitable for generating tool compounds with sufficient affinity for cellular and in vivo target engagement studies. The scaffold's synthetic accessibility enables incorporation of affinity tags, fluorescent labels, or photoaffinity probes at the C-2 position without disrupting the essential 3-hydroxy-8-CF₃-4-carboxylic acid pharmacophore.

Quote Request

Request a Quote for 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.